molecular formula C16H10N4O2S2 B5401386 N~1~,N~2~-DI(1,3-BENZOTHIAZOL-2-YL)ETHANEDIAMIDE

N~1~,N~2~-DI(1,3-BENZOTHIAZOL-2-YL)ETHANEDIAMIDE

Cat. No.: B5401386
M. Wt: 354.4 g/mol
InChI Key: YKRNHPCAFHIKTG-UHFFFAOYSA-N
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Description

N~1~,N~2~-DI(1,3-BENZOTHIAZOL-2-YL)ETHANEDIAMIDE is a compound that features two benzothiazole groups attached to an ethanediamide backbone. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and industrial applications .

Mechanism of Action

The mechanism of action would depend on the specific application of “N,N’-bis(1,3-benzothiazol-2-yl)ethanediamide”. For example, some benzothiazole derivatives have been studied for their antimicrobial activity .

Future Directions

The future directions for research on “N,N’-bis(1,3-benzothiazol-2-yl)ethanediamide” could include exploring its potential applications, such as in medicinal chemistry or materials science . Further studies could also aim to fully characterize its physical and chemical properties.

Chemical Reactions Analysis

N~1~,N~2~-DI(1,3-BENZOTHIAZOL-2-YL)ETHANEDIAMIDE undergoes various chemical reactions, including:

Properties

IUPAC Name

N,N'-bis(1,3-benzothiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O2S2/c21-13(19-15-17-9-5-1-3-7-11(9)23-15)14(22)20-16-18-10-6-2-4-8-12(10)24-16/h1-8H,(H,17,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRNHPCAFHIKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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